Cas no 2770500-46-2 (benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate)

Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate is a synthetic intermediate used in organic and pharmaceutical chemistry. Its structure features a bromo-substituted aromatic ring with hydroxyl and methoxy functional groups, making it a versatile building block for further derivatization. The benzyl carbamate moiety enhances stability while allowing selective deprotection when required. This compound is particularly useful in the synthesis of bioactive molecules, including potential drug candidates, due to its reactivity in cross-coupling and substitution reactions. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in research and development. The presence of multiple functional groups offers flexibility in synthetic pathways, making it valuable for medicinal chemistry and material science applications.
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate structure
2770500-46-2 structure
商品名:benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
CAS番号:2770500-46-2
MF:C15H14BrNO4
メガワット:352.179963588715
CID:6259772
PubChem ID:165993456

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
    • EN300-37397215
    • 2770500-46-2
    • インチ: 1S/C15H14BrNO4/c1-20-14-8-13(18)12(7-11(14)16)17-15(19)21-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3,(H,17,19)
    • InChIKey: PFABZTGRWHHSNF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC(=C(C=1)NC(=O)OCC1C=CC=CC=1)O)OC

計算された属性

  • せいみつぶんしりょう: 351.01062g/mol
  • どういたいしつりょう: 351.01062g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 67.8Ų

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37397215-0.05g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
0.05g
$1115.0 2023-07-06
Enamine
EN300-37397215-0.25g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
0.25g
$1222.0 2023-07-06
Enamine
EN300-37397215-5.0g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
5.0g
$3852.0 2023-07-06
Enamine
EN300-37397215-10.0g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
10.0g
$5712.0 2023-07-06
Enamine
EN300-37397215-0.1g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
0.1g
$1169.0 2023-07-06
Enamine
EN300-37397215-1.0g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
1.0g
$1329.0 2023-07-06
Enamine
EN300-37397215-2.5g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
2.5g
$2605.0 2023-07-06
Enamine
EN300-37397215-0.5g
benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate
2770500-46-2
0.5g
$1275.0 2023-07-06

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate 関連文献

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamateに関する追加情報

Introduction to Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate (CAS No. 2770500-46-2)

Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate, a compound with the chemical identifier CAS No. 2770500-46-2, is a significant molecule in the realm of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzyl group, a bromine atom, a hydroxyl group, and a methoxy group on a phenyl ring, contribute to its unique chemical properties and biological interactions.

The benzyl moiety in Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate plays a crucial role in modulating the compound's solubility and stability. This feature is particularly important in pharmaceutical formulations, where solubility can significantly influence the bioavailability and efficacy of a drug. Additionally, the bromine atom introduces a degree of electronic and steric hindrance that can affect the reactivity and binding affinity of the molecule to biological targets.

The hydroxyl and methoxy groups on the phenyl ring contribute to the compound's hydrogen bonding capabilities, which are essential for interactions with biological molecules such as enzymes and receptors. These functional groups can also influence the molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The combination of these structural elements makes Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate a versatile scaffold for further chemical modifications and derivatization.

Recent advancements in medicinal chemistry have highlighted the importance of carbamates in drug discovery. Carbamates are known for their ability to act as transition-state analogs, mimicking the intermediate structures during enzymatic reactions. This property makes them valuable tools in developing inhibitors for various therapeutic targets. For instance, studies have shown that carbamates can effectively inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

In particular, Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate has been explored for its potential anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting their activity, Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate may help reduce inflammation and associated symptoms.

Moreover, the structural motif of this compound has been investigated for its potential anticancer applications. Studies have demonstrated that carbamates can induce apoptosis in cancer cells by disrupting critical cellular processes such as DNA replication and cell cycle regulation. The presence of both bromine and hydroxyl groups on the phenyl ring may enhance the compound's ability to interact with cancer-specific targets, making it a promising candidate for further development.

The synthesis of Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyl group typically involves nucleophilic substitution reactions, while the incorporation of bromine atoms can be achieved through halogenation processes. The hydroxyl and methoxy groups are often introduced via hydroxymethylation or methylation reactions. Each step must be carefully optimized to ensure high yield and purity.

Quality control is paramount when dealing with pharmaceutical intermediates like Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound's identity and purity. These methods provide detailed information about the molecular structure and confirm that the product meets stringent pharmaceutical standards.

The pharmacological profile of Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate is further enhanced by its ability to cross cell membranes due to its lipophilic nature. This property allows it to reach target sites within cells efficiently. Additionally, its stability under various physiological conditions ensures that it remains active within biological systems for an adequate duration to exert its therapeutic effects.

Future research directions for Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate include exploring its potential in combination therapies with other drugs. Combination therapy is increasingly recognized as an effective strategy in treating complex diseases by targeting multiple pathways simultaneously. By studying its interactions with other compounds, researchers may uncover novel mechanisms of action that could lead to more effective treatments.

In conclusion, Benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate (CAS No. 2770500-46-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into anti-inflammatory and anticancer therapies. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.

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